molecular formula C15H11ClN2S B15059694 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole

2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole

Cat. No.: B15059694
M. Wt: 286.8 g/mol
InChI Key: ZSALOGOVQBXTKI-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole (CAS 1181547-19-2) is a high-purity chemical building block for research and development. This compound features a thiazole core linked to a chloropyridine and a p-tolyl group, making it a valuable scaffold in medicinal chemistry. Thiazole derivatives are extensively investigated as protein kinase inhibitors, with recent studies highlighting their potential as novel c-Met inhibitors for targeted cancer therapy . The chloropyridine moiety offers a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human, veterinary, or household use. Basic Identifiers: • CAS Number: 1181547-19-2 • Molecular Formula: C 15 H 11 ClN 2 S • Molecular Weight: 286.78 g/mol

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C15H11ClN2S/c1-10-2-4-11(5-3-10)13-9-19-15(18-13)12-6-7-17-14(16)8-12/h2-9H,1H3

InChI Key

ZSALOGOVQBXTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with p-tolylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of the compound 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole:

Potential as an Antimicrobial and Anticancer Agent

Preliminary studies suggest that this compound exhibits potential as an antimicrobial and anticancer agent. Thiazole derivatives have been shown to inhibit specific enzymes and receptors involved in disease processes, including those related to cancer proliferation and microbial resistance.

Interaction with Biological Targets

Research has indicated that similar compounds can interact with biological targets such as protein kinases and have been evaluated for their effectiveness against various cancer cell lines.

Pharmaceutical Applications

Due to its biological activity, this compound may serve as a scaffold for developing new pharmaceutical agents. Compounds with similar structures have shown effectiveness in inhibiting certain enzymes linked to cancer progression and inflammation. The unique combination of functional groups in this compound may enhance its bioactivity compared to simpler thiazoles.

Agrochemical Applications

This compound may find utility in agrochemicals as a pesticide or herbicide due to its biological activity.

Research Applications

Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used. Such studies help elucidate the pharmacological profile of the compound and guide further development.

Structural Similarity

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern, which may enhance its interaction with biological targets compared to other thiazoles. The presence of both the chloropyridine and p-tolyl groups potentially contributes to its distinct pharmacological profile, making it a valuable candidate for further research in drug development.

Other potential properties

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Key Observations:

Anticancer Activity: The p-tolyl group at position 4 is associated with cytotoxicity in MCF-7 cells. For example, (E)-4-(p-tolyl)-2-(2-(1-(p-tolyl)ethylidene)hydrazinyl)thiazole demonstrated significant activity, suggesting that the p-tolyl moiety enhances interactions with cancer targets .

Antifungal Activity :

  • Chlorophenyl substituents (e.g., 4-chlorophenyl at position 4) correlate with potent antifungal effects. Compound 2l in showed a MIC₉₀ of 1.95 µg/mL against C. albicans, outperforming ketoconazole .
  • In contrast, fluorophenyl and methoxyphenyl derivatives () exhibited weaker anticandidal activity (MIC = 250 µg/mL), indicating that electron-withdrawing groups like chlorine may enhance antifungal potency .

This may influence solubility and target selectivity . Substitution at position 2 with bulkier groups (e.g., hydrazinyl-furan in ) can reduce cytotoxicity on normal cells (NIH/3T3 IC₅₀ > 500 µg/mL) while retaining anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloropyridin-4-yl)-4-(p-tolyl)thiazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thioureas or thioamides. A protocol from similar compounds (e.g., 4-(4-chlorophenyl)thiazole derivatives) suggests using DMF as a solvent at 100–120°C for 3–4 hours to achieve cyclization . Key variables to optimize include solvent polarity (DMF vs. ethanol), temperature control, and catalyst selection (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the product .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • ¹H/¹³C-NMR : Confirm the presence of the p-tolyl group (δ ~2.43 ppm for -CH₃ in ¹H-NMR; δ ~22.12 ppm in ¹³C-NMR) and the chloropyridine moiety (aromatic protons at δ 7.30–8.48 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
  • IR Spectroscopy : Identify thiazole C-S stretching (~650 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How should researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to thiazole derivatives:

  • Anticancer Activity : Use MTT assays on hepatocellular carcinoma (HCC) cell lines, referencing protocols for structurally analogous compounds that inhibit tumor-associated macrophage (TAM) polarization .
  • Antimicrobial Screening : Apply broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding affinity of this compound?

  • Methodological Answer : Perform in silico studies using:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., TAM receptors) using AutoDock Vina. Set grid boxes to encompass active sites identified in analogous studies .

Q. What strategies resolve contradictions in spectral data or biological assay results?

  • Methodological Answer :

  • Spectral Discrepancies : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Compare with literature data for structurally similar thiazoles (e.g., 4-(p-tolyl)thiazole derivatives) .
  • Biological Variability : Replicate assays under controlled conditions (e.g., hypoxia vs. normoxia for anticancer activity). Use orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the thiazole nitrogen) to steer electrophilic substitution on the pyridine ring .
  • Metal-Catalyzed Cross-Coupling : Optimize Suzuki-Miyaura reactions for aryl-aryl coupling by testing Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃ vs. Cs₂CO₃) .

Q. What are the safety protocols for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, flame-retardant lab coats, and FFP3 respirators if aerosolization is possible .
  • Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal in halogenated waste containers .

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